3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl dihydrogen phosphate
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Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl dihydrogen phosphate is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by its high fluorine content, which imparts exceptional chemical stability, hydrophobicity, and resistance to degradation. It is used in various scientific and industrial applications due to these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl dihydrogen phosphate typically involves the reaction of a fluorinated alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate fluorinated alkyl phosphate, which is then hydrolyzed to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl dihydrogen phosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding fluorinated alcohol and phosphoric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an alkoxide yields a fluorinated ether.
Hydrolysis: The major products are the corresponding fluorinated alcohol and phosphoric acid.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a surface modifier to impart hydrophobicity and chemical resistance.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants that require high chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl dihydrogen phosphate is primarily based on its ability to interact with various molecular targets through hydrophobic interactions. The high fluorine content enhances these interactions, leading to strong binding with hydrophobic surfaces and molecules. This property is exploited in applications such as surface modification and drug delivery.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl phosphonic acid
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
Uniqueness
Compared to similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl dihydrogen phosphate is unique due to its specific combination of high fluorine content and phosphate group. This combination provides a balance of hydrophobicity and reactivity, making it suitable for a broader range of applications, particularly in surface modification and chemical synthesis.
Properties
CAS No. |
78974-42-2 |
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Molecular Formula |
C11H6F19O4P |
Molecular Weight |
594.11 g/mol |
IUPAC Name |
[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] dihydrogen phosphate |
InChI |
InChI=1S/C11H6F19O4P/c12-3(13,1-2-34-35(31,32)33)5(15,16)7(19,20)9(23,24)8(21,22)6(17,18)4(14,10(25,26)27)11(28,29)30/h1-2H2,(H2,31,32,33) |
InChI Key |
DEHQJCVMUMYUMH-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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